Human TSHR Antagonist Potency Relative to Intra‑Series Comparators
In a head‑to‑head assay panel of indoline‑trimethoxybenzamide derivatives tested under identical conditions, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide (BDBM50614116) demonstrated a human TSHR IC₅₀ of 82 nM. This value sits at an intermediate position within the series, being 3.4‑fold less potent than the most active analog BDBM50614117 (IC₅₀ = 24 nM) but 1.1‑fold more potent than BDBM50614114 (IC₅₀ = 91 nM) [1]. The precise IC₅₀ ranking allows investigators to select either a higher‑potency probe or a balanced‑potency/selectivity tool depending on assay sensitivity requirements.
| Evidence Dimension | Human TSHR antagonist IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 82 nM |
| Comparator Or Baseline | BDBM50614117 IC₅₀ = 24 nM; BDBM50614127 IC₅₀ = 33 nM; BDBM50614105 IC₅₀ = 35 nM; BDBM50614120 IC₅₀ = 42 nM; BDBM50614118 IC₅₀ = 74 nM; BDBM50614115 IC₅₀ = 82 nM; BDBM50614126 IC₅₀ = 85 nM; BDBM50614114 IC₅₀ = 91 nM |
| Quantified Difference | 3.4‑fold less potent than the most potent analog (BDBM50614117); equipotent to BDBM50614115; 1.1‑fold more potent than BDBM50614114 |
| Conditions | Human TSHR expressed in HEK293 cells; reduction in cAMP production measured by Eu‑cAMP TR‑FRET assay after 2 h incubation [1] |
Why This Matters
Knowing the exact IC₅₀ rank within a congeneric series enables rational selection of the compound with the optimal potency window for a given assay dynamic range, avoiding both under‑dosing (ineffective antagonism) and over‑dosing (potential cytotoxicity or off‑target effects).
- [1] BindingDB. PrimarySearch_ki – Entry 50018949. Antagonist Activity at Human TSHR Expressed in HEK293 Cells. Multiple BDBM Ligand IC₅₀ Values. View Source
